Phenthoate oxon

Description

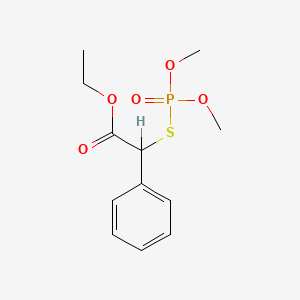

Structure

3D Structure

Properties

CAS No. |

3690-28-6 |

|---|---|

Molecular Formula |

C12H17O5PS |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

ethyl 2-dimethoxyphosphorylsulfanyl-2-phenylacetate |

InChI |

InChI=1S/C12H17O5PS/c1-4-17-12(13)11(10-8-6-5-7-9-10)19-18(14,15-2)16-3/h5-9,11H,4H2,1-3H3 |

InChI Key |

BPHVILLCQZUQEX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CC=CC=C1)SP(=O)(OC)OC |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SP(=O)(OC)OC |

Synonyms |

phenthoate oxon phenthoate oxon, (+)-isomer phenthoate oxon, (+-)-isomer phenthoate oxon, (-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phenthoate Oxon (CAS 3690-28-6): Chemical Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate oxon (CAS 3690-28-6), the active metabolite of the organothiophosphate insecticide phenthoate, is a potent cholinesterase inhibitor. This guide provides a comprehensive overview of its chemical and physical properties, toxicological mechanism, and relevant analytical and synthetic methodologies. By synthesizing available data with established scientific principles, this document serves as a critical resource for researchers in toxicology, environmental science, and drug development.

Introduction: The Significance of Phenthoate Oxon

Phenthoate, a widely used non-systemic insecticide and acaricide, exerts its biological activity through metabolic activation to its oxygen analog, phenthoate oxon. This transformation, primarily mediated by cytochrome P450 enzymes in vivo, replaces the sulfur atom of the phosphorodithioate group with an oxygen atom, significantly increasing the compound's electrophilicity and, consequently, its inhibitory potency against acetylcholinesterase (AChE). Understanding the chemical and toxicological properties of phenthoate oxon is therefore paramount for assessing the risks associated with phenthoate exposure and for the development of potential antidotes and safety measures.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Phenthoate Oxon

| Property | Value | Source/Comment |

| CAS Number | 3690-28-6 | [1][2] |

| Molecular Formula | C12H17O5PS | [1][3] |

| Molecular Weight | 304.30 g/mol | [1][3] |

| IUPAC Name | ethyl 2-(dimethoxyphosphoryl)sulfanyl-2-phenylacetate | [3] |

| Appearance | Colorless to yellow, clear liquid (Predicted) | Based on the appearance of the analytical standard.[2] |

| Melting Point | Not available | Data for the parent compound, phenthoate, is 17-18 °C.[4] Oxons are generally expected to have different melting points. |

| Boiling Point | Not available | Data for the parent compound, phenthoate, is 70-80 °C at very low pressure.[4] Oxons may have different boiling points. |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents. | Organophosphate oxons are generally more polar than their thionate precursors.[5] |

| Vapor Pressure | Not available | Likely to be low due to its molecular weight and polarity. |

| Storage Condition | Keep at -20 degrees C | As recommended for the analytical standard.[1][2] |

Toxicological Profile: Mechanism of Action

The primary mechanism of toxicity for phenthoate oxon, like other organophosphate oxons, is the irreversible inhibition of acetylcholinesterase (AChE).[1][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses.

Acetylcholinesterase Inhibition

The phosphorus atom in phenthoate oxon is highly electrophilic and reacts with the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of toxic effects, from mild symptoms like nausea and dizziness to severe outcomes including respiratory failure and death.

Caption: Mechanism of Acetylcholinesterase Inhibition by Phenthoate Oxon.

Synthesis and Metabolism

Synthesis of Phenthoate Oxon

Phenthoate oxon is not typically synthesized for direct use as a pesticide but is a crucial reference standard for toxicological and environmental studies. The synthesis generally involves the oxidation of the parent compound, phenthoate. This can be achieved using various oxidizing agents. A common method for the synthesis of organophosphate oxons from their thioate analogs involves the use of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of Phenthoate Oxon (General Procedure)

-

Dissolution: Dissolve phenthoate in a suitable dry organic solvent, such as dichloromethane, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Oxidation: Slowly add a solution of m-CPBA in the same solvent to the cooled phenthoate solution with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material.

-

Quenching and Extraction: Once the reaction is complete, quench any excess m-CPBA with a reducing agent (e.g., sodium bisulfite solution). Extract the organic layer with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure phenthoate oxon.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. phenthoate oxon | 3690-28-6 [amp.chemicalbook.com]

- 3. Ethyl alpha-((dimethoxyphosphinyl)thio)benzeneacetate | C12H17O5PS | CID 19398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. rsc.org [rsc.org]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Mechanism of phenthoate oxidative desulfuration to phenthoate oxon

An In-depth Technical Guide to the Bioactivation of Phenthoate: The Mechanism of Oxidative Desulfuration to Phenthoate Oxon

Introduction: The Paradox of Phenthoate's Toxicity

Phenthoate is a widely used organothiophosphate insecticide and acaricide, valued for its efficacy in controlling a range of agricultural and public health pests.[1] However, its utility is intrinsically linked to its potent neurotoxicity in non-target organisms, including mammals. The primary mechanism of this toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to the accumulation of acetylcholine at cholinergic synapses, resulting in a state of hypercholinergic stimulation, manifesting as a severe and potentially lethal toxicological syndrome.[4]

A crucial aspect of phenthoate's toxicology, and that of many organothiophosphates, is that the parent compound is a relatively weak inhibitor of AChE.[5] Its significant in vivo toxicity is a consequence of metabolic bioactivation, a process wherein the organism's own metabolic machinery converts a less toxic xenobiotic into a more potent one. In the case of phenthoate, this bioactivation pathway is oxidative desulfuration , the enzymatic conversion of the phenthoate (a 'thion') to its oxygen analog, phenthoate oxon (an 'oxon').[3][4] This guide provides a detailed technical exploration of the core mechanisms governing this critical transformation, the enzymatic systems responsible, and the experimental methodologies used to elucidate this process.

The Core Mechanism: Oxidative Desulfuration

The conversion of phenthoate to phenthoate oxon is a pivotal event that dramatically increases its anticholinesterase activity. This transformation involves the substitution of the sulfur atom doubly bonded to the phosphorus (a thion group, P=S) with an oxygen atom (an oxon group, P=O).

The Key Enzymatic Players

This bioactivation is not a spontaneous chemical event but is catalyzed by a superfamily of enzymes primarily located in the liver, with expression in other tissues as well, such as the lung.[6]

The primary catalysts for the oxidative desulfuration of phenthoate and other organothiophosphates are the cytochrome P450 (CYP) enzymes.[3][4] CYPs are a diverse family of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds.[7] While the specific CYP isoforms responsible for phenthoate metabolism are not as extensively characterized as for some other pesticides, compelling evidence from related compounds points towards the involvement of several key human CYPs:

-

CYP2B6: This isoform has been shown to have a high catalytic efficiency for the desulfuration of chlorpyrifos, a structurally similar organothiophosphate.[5]

-

CYP2C19 and CYP3A4: These enzymes are also known to be significantly involved in the bioactivation of organophosphates like chlorpyrifos and parathion.[8][9]

-

CYP2D6: Studies have also implicated CYP2D6 in the oxidative biotransformation of some organophosphates.[8][10]

The involvement of multiple CYP isoforms suggests a degree of metabolic redundancy, but also highlights a potential source of inter-individual variability in susceptibility to phenthoate toxicity, given the known genetic polymorphisms in CYP enzymes.[8][11]

While CYPs are considered the principal enzymes in this pathway, flavin-containing monooxygenases (FMOs) may also contribute to oxon formation, particularly depending on the electronic properties of the functional groups adjacent to the phosphorus atom.[7] FMOs are another class of xenobiotic-metabolizing enzymes that catalyze the oxygenation of various nucleophilic substrates.

Molecular Steps of the Reaction

The CYP-catalyzed oxidative desulfuration is a multi-step process that occurs within the enzyme's active site. The generally accepted mechanism proceeds through a highly reactive intermediate:

-

Oxygen Activation: The CYP catalytic cycle begins with the binding of phenthoate to the ferric (Fe³⁺) heme iron of the CYP enzyme. An electron is transferred from NADPH via NADPH-cytochrome P450 reductase, reducing the iron to its ferrous (Fe²⁺) state.[7] Molecular oxygen then binds to the ferrous heme, and a second electron transfer and protonation lead to the formation of a highly reactive iron-oxo species.

-

Formation of the Phosphooxythiiran Intermediate: The potent iron-oxo species attacks the sulfur atom of the phenthoate's P=S group. This is proposed to form a transient, unstable, three-membered ring intermediate known as a phosphooxythiiran.[5]

-

Intermediate Rearrangement and Sulfur Release: The phosphooxythiiran intermediate rapidly rearranges. This rearrangement results in the formation of the more stable P=O bond of phenthoate oxon and the release of a reactive atomic sulfur species.[5] This released sulfur atom can then go on to covalently bind to and inactivate the CYP enzyme itself, a phenomenon known as mechanism-based inactivation.[5]

The overall chemical transformation is depicted below:

Caption: Oxidative desulfuration of phenthoate to phenthoate oxon.

Consequences of Bioactivation: A Dramatic Increase in Toxicity

The structural change from a P=S to a P=O bond has a profound impact on the molecule's biological activity. The phosphorus atom in the phenthoate oxon is significantly more electrophilic than in the parent phenthoate. This heightened electrophilicity makes the oxon a much more potent inhibitor of the serine hydroxyl group in the active site of acetylcholinesterase.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition for Select Organophosphates

| Organophosphate (Active Metabolite) | AChE Source | IC50 (µM) | Reference |

| Chlorpyrifos-oxon | Human Erythrocyte | 0.12 | [2] |

| Paraoxon (from Parathion) | Human Recombinant | 0.09 (Ki) | [2] |

| Phenthoate | Data Not Available | - | [2] |

Note: Lower IC50/Ki values indicate higher inhibitory potency.

Further Metabolism and Detoxification Pathways

While oxidative desulfuration represents the critical bioactivation pathway, it is not the sole metabolic fate of phenthoate. The body also possesses detoxification pathways that compete with bioactivation. These primarily involve hydrolysis, catalyzed by enzymes such as carboxylesterases.

Key detoxification metabolites identified in cases of human poisoning include:

-

Phenthoate acid: Formed by the hydrolysis of the carboethoxy ester group.[1][12][13]

-

Demethyl phenthoate: Resulting from the cleavage of a P-O-methyl bond.[13]

-

Demethyl phenthoate oxon acid: A metabolite indicating that the highly toxic phenthoate oxon, once formed, can be rapidly detoxified.[13]

The balance between the rate of bioactivation (oxon formation) and detoxification (hydrolysis and other pathways) is a key determinant of the overall toxicity experienced by an individual. In human poisoning cases, phenthoate oxon itself is often not detected, suggesting it is a transient species that either rapidly binds to its target (AChE) or is quickly degraded.[13]

Experimental Methodologies for Studying Oxidative Desulfuration

Elucidating the mechanism and kinetics of phenthoate bioactivation requires a combination of in vitro experimental systems and advanced analytical techniques.

In Vitro Experimental Protocols

Objective: To determine the kinetics of phenthoate metabolism and identify the enzymes responsible.

Protocol 1: Metabolism using Human Liver Microsomes (HLMs)

-

Preparation: Prepare an incubation mixture containing pooled HLMs (a source of various CYP enzymes), a NADPH-regenerating system (to provide the necessary reducing equivalents), and a phosphate buffer to maintain physiological pH.[14]

-

Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a known concentration of phenthoate (dissolved in a suitable solvent like acetonitrile or methanol).

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

CYP Inhibition (Optional): To identify the contribution of specific CYP families, parallel experiments can be run in the presence of known chemical inhibitors (e.g., ketoconazole for CYP3A, quinidine for CYP2D6).[8]

Protocol 2: Metabolism using Recombinant Human CYP Enzymes

-

This protocol is similar to the HLM assay but replaces the microsomes with a system containing a single, specific recombinant CYP isoform (e.g., CYP2B6, CYP3A4) and cytochrome P450 reductase. This allows for the precise determination of each enzyme's contribution to phenthoate oxon formation.[15]

Analytical Techniques

The quantification of phenthoate and its metabolites, particularly the transient phenthoate oxon, requires highly sensitive and specific analytical methods.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Inject the processed sample supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate phenthoate, phenthoate oxon, and other metabolites.

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the compounds. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This provides exceptional selectivity and sensitivity.

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of phenthoate remaining and phenthoate oxon formed over time.

Experimental Workflow Visualization

Caption: Experimental workflow for in vitro phenthoate metabolism studies.

Conclusion and Future Directions

The oxidative desulfuration of phenthoate to phenthoate oxon is a quintessential example of metabolic bioactivation, transforming a moderately toxic compound into a highly potent neurotoxin. This conversion, primarily mediated by the cytochrome P450 superfamily, is the central event in the onset of phenthoate poisoning. Understanding this mechanism at a molecular level is paramount for several reasons:

-

Toxicological Risk Assessment: It provides a basis for understanding the dose-response relationship and the factors that can influence toxicity.

-

Human Health: Knowledge of the specific CYP enzymes involved allows for the identification of susceptible populations based on genetic polymorphisms, which can affect metabolic rates.[11]

-

Drug Development: The principles of bioactivation and detoxification are fundamental in the development of safer pesticides and in the design of antidotes for organophosphate poisoning.

Future research should focus on definitively identifying the full profile of human CYP and FMO isoforms responsible for phenthoate metabolism and quantifying their relative contributions. Such data will enable the development of more sophisticated physiologically based pharmacokinetic (PBPK) models to better predict individual susceptibility and improve clinical management of phenthoate exposure.[9]

References

- Benchchem. (n.d.). Comparative Analysis of Acetylcholinesterase Inhibition by Phenthoate and Other Organophosphates.

- Inchem.org. (1980). 531. Phenthoate (Pesticide residues in food: 1980 evaluations).

- Hodgson, E., & Goldstein, J. A. (2000). Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes. Toxicology and Applied Pharmacology, 167(2), 105-112.

- Jash, N. B., & Bhattacharya, S. (1983). Phenthoate-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect. Toxicology Letters, 15(4), 349-356.

- Tang, J., Cao, Y., Rose, R. L., et al. (2006). Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos. Drug Metabolism and Disposition, 34(4), 645-651.

- Lein, P. J., Bonner, M. R., Farahat, F. M., et al. (2012). Experimental strategy for translational studies of organophosphorus pesticide neurotoxicity based on real-world occupational exposures to chlorpyrifos. NeuroToxicology, 33(4), 697-707.

- Eddleston, M., et al. (2021). Acute phenthoate self-poisoning: a prospective case series. Clinical Toxicology, 59(11), 1038-1047.

- ResearchGate. (n.d.). 2A Examples of reactions catalyzed by cytochrome P450.

- Gawarammana, I., et al. (2021). Acute phenthoate self-poisoning: a prospective case series. Clinical Toxicology, 59(11), 1038-1047.

- Lein, P. J., et al. (2012). Experimental strategy for translational studies of organophosphorus pesticide neurotoxicity based on real-world occupational exposures to chlorpyrifos. Neurotoxicology, 33(4), 697-707.

- ResearchGate. (n.d.). Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes.

- Poet, T. S., et al. (2010). Cytochrome P450-specific human PBPK/PD models for the organophosphorus pesticides: chlorpyrifos and parathion. Toxicology and Applied Pharmacology, 244(1), 107-119.

- Chambers, J. E., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure. Metabolites, 13(4), 503.

- Timchalk, C., et al. (2011). Organophosphorus pesticide degradation product in vitro metabolic stability and time-course uptake and elimination in rats. Xenobiotica, 41(7), 603-611.

- Castell, J. V., et al. (2005). Metabolism and bioactivation of toxicants in the lung. The in vitro cellular approach. Experimental and Toxicologic Pathology, 57(Suppl 1), 189-204.

- Rettie, A. E., et al. (2005). P450 2C18 catalyzes the metabolic bioactivation of phenytoin. Molecular Pharmacology, 68(6), 1731-1739.

- Sambasiva Rao, K. R. S., & Ramana Rao, K. V. (1986). Impact of phenthoate in continuous flow and static media on the respiratory enzymes of the murrel, Channa punctatus. Proceedings of the Indian Academy of Sciences - Animal Sciences, 95(5), 559-564.

- National Center for Biotechnology Information. (n.d.). Phenthoate. PubChem Compound Database.

- Wijesinghe, C. A., et al. (2020). The possible methods of diagnosis and effects of exposure to organophosphate pesticides. Journal of Toxicology, 2020, 8835692.

- Kawabata, S., Hayasaka, M., Hayashi, H., et al. (1994). Phenthoate metabolites in human poisoning. Journal of Toxicology. Clinical Toxicology, 32(1), 49-60.

Sources

- 1. Phenthoate | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uv.es [uv.es]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450-specific human PBPK/PD models for the organophosphorus pesticides: chlorpyrifos and parathion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental strategy for translational studies of organophosphorus pesticide neurotoxicity based on real-world occupational exposures to chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 531. Phenthoate (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 13. Phenthoate metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. P450 2C18 catalyzes the metabolic bioactivation of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Phenthoate Oxon Acetylcholinesterase (AChE) Inhibition Potency

[1]

Executive Summary

Phenthoate (CAS: 2597-03-7) is an organophosphate (OP) insecticide that functions as a pro-inhibitor. It possesses low intrinsic toxicity until it undergoes oxidative desulfuration (bioactivation) by Cytochrome P450 enzymes to form its active metabolite: Phenthoate Oxon .

This technical guide analyzes the inhibition potency of phenthoate oxon against acetylcholinesterase (AChE).[1] Unlike its parent compound, phenthoate oxon is a potent, irreversible inhibitor of AChE, exhibiting inhibition constants (

Molecular Mechanism of Action

Bioactivation (The Thiono-Oxon Shift)

Phenthoate is a phosphorothioate (containing a P=S bond). The sulfur atom is insufficiently electronegative to render the phosphorus atom susceptible to nucleophilic attack by the serine hydroxyl group in the AChE active site.

-

Step 1 (Bioactivation): CYP450 monooxygenases (primarily CYP1A2 and CYP3A4 in hepatic microsomes) replace the sulfur with oxygen.

-

Step 2 (Inhibition): The resulting Phenthoate Oxon (P=O) possesses a highly electrophilic phosphorus center.

-

Step 3 (Phosphorylation): The oxon attacks the hydroxyl group of Serine-203 (in human AChE), forming a stable phosphoryl-enzyme complex. This prevents the hydrolysis of acetylcholine (ACh), leading to cholinergic crisis.

Pathway Visualization

The following diagram illustrates the metabolic activation and subsequent inhibition pathway.

Caption: Figure 1.[2] Bioactivation of Phenthoate to Phenthoate Oxon and subsequent AChE inhibition dynamics.

Potency Analysis & Stereoselectivity

Comparative Potency Data

While direct IC

Table 1: Comparative Potency of Organophosphate Oxons (Erythrocyte AChE)

| Compound | State | IC | Bimolecular Rate Constant ( |

| Phenthoate | Parent (P=S) | > 100 µM (Inactive) | Negligible |

| Phenthoate Oxon | Metabolite (P=O) | 2 - 15 nM | |

| Malaoxon | Analog | 1 - 10 nM | |

| Chlorpyrifos-oxon | Reference | 0.1 - 3 nM |

Note: Values vary based on enzyme source (Human vs. Rat vs. Electric Eel) and pH.

Stereoselective Toxicity

Phenthoate possesses a chiral center at the

-

(+)-Phenthoate: Typically exhibits significantly higher insecticidal activity and AChE inhibition potency compared to the (-)-isomer.

-

Metabolic Fate: The (-)-isomer is often degraded faster by carboxylesterases (detoxification), leading to a relative accumulation of the more toxic (+)-isomer in biological systems.

-

Implication: Researchers using racemic phenthoate oxon must account for the fact that the observed

is an average of a highly potent enantiomer and a weaker one.

Experimental Methodology: Modified Ellman Assay

To accurately determine the potency of phenthoate oxon, a standard Ellman assay must be modified to account for the progressive inhibition characteristic of organophosphates.

Critical Pre-requisites

-

Instability Warning: Phenthoate oxon is prone to spontaneous hydrolysis in aqueous solution. Stock solutions must be prepared in dry acetonitrile or DMSO and kept at -20°C. Aqueous dilutions must be used immediately.

-

Safety: Phenthoate oxon is an extremely potent neurotoxin. All work must be performed in a Class II Biosafety Cabinet.

Protocol Workflow

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme: Human Recombinant AChE or Rat Brain Homogenate.

-

Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM final).

-

Chromogen: DTNB (Ellman’s Reagent, 0.3 mM final).

-

Inhibitor: Phenthoate Oxon (Range: 0.1 nM to 100 nM).

Step-by-Step Procedure:

-

Enzyme Preparation: Dilute AChE in buffer to achieve an activity of ~0.05 Absorbance Units/min (uninhibited).

-

Inhibitor Dilution: Prepare serial dilutions of Phenthoate Oxon in buffer (keep <1% solvent final conc).

-

Pre-Incubation (CRITICAL):

-

Mix 150 µL Enzyme + 50 µL Inhibitor.

-

Incubate at 25°C for exactly 10 minutes .

-

Reasoning: OPs are slow-binding inhibitors. Without pre-incubation, IC

values will be artificially high (underestimated toxicity).

-

-

Substrate Addition: Add 100 µL of ATCh/DTNB mixture to initiate the reaction.

-

Kinetic Measurement: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC

.

Assay Visualization

Caption: Figure 2. Modified Ellman Assay workflow emphasizing the critical pre-incubation step for OP inhibitors.

Toxicological Implications & Reactivation[2][8]

Aging

Like other dimethyl organophosphates, the phenthoate oxon-AChE complex undergoes "aging"—the loss of one alkyl group from the phosphorus atom.

-

Timeframe: Aging for dimethyl OPs is relatively rapid (halftime ~3-4 hours).

-

Consequence: Once aged, the enzyme cannot be reactivated by oximes (e.g., 2-PAM).

Reactivation Potential

If treated prior to aging, the inhibited enzyme can be reactivated using nucleophilic oximes. However, the bulky phenylacetate side chain of phenthoate may sterically hinder the approach of certain oximes, making standard antidotes potentially less effective compared to simpler OPs.

References

-

World Health Organization (WHO). (2009).[2] The WHO Recommended Classification of Pesticides by Hazard. Retrieved from [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Retrieved from [Link][5]

-

Casida, J. E., & Quistad, G. B. (2004). Organophosphate Toxicology: Safety Aspects of Nonacetylcholinesterase Secondary Targets. Chemical Research in Toxicology. Retrieved from [Link]

-

PubChem. (n.d.). Phenthoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arpnjournals.org [arpnjournals.org]

- 3. Structure-Activity Relationship (SAR) analysis of Malathion - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. Stereospecificity in toxicity of the optical isomers of EPN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and half-life of phenthoate oxon in soil

An In-Depth Technical Guide to the Environmental Fate of Phenthoate in Soil: Elucidating the Role and Transience of Phenthoate Oxon

Executive Summary

Phenthoate is an organothiophosphate insecticide used to control a range of agricultural pests. Understanding its environmental fate, particularly its persistence and degradation in soil, is critical for assessing ecological risk. A key transformation product of phenthoate is its oxygen analog, phenthoate oxon, a more potent acetylcholinesterase inhibitor. However, extensive research reveals that while phenthoate oxon can be a significant product of phototransformation on surfaces, its formation and persistence in the soil matrix are negligible.

This technical guide provides a comprehensive analysis of the environmental fate of phenthoate in soil. It establishes that the dominant degradation pathway is a rapid, enzyme-mediated hydrolysis to phenthoate acid, a process that significantly outpaces oxidation to phenthoate oxon. Consequently, phenthoate oxon is not considered a terminal or significant residue in soil. We will explore the key chemical and biological degradation pathways, delineate the environmental factors that govern the degradation rate and half-life of phenthoate, and provide detailed protocols for its study. This guide is intended for environmental scientists, researchers, and regulatory professionals seeking a deep, evidence-based understanding of phenthoate's behavior in the terrestrial environment.

Introduction: Phenthoate and Its Oxon Analog

Phenthoate (O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate) is a non-systemic insecticide with both contact and stomach action.[1] Like other organophosphates, its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme. The environmental significance of phenthoate is intrinsically linked to its transformation into various degradates, chief among them being its oxygen analog, phenthoate oxon.

The transformation from a phosphorodithioate (P=S), like phenthoate, to a phosphorothiolate (P=O), or "oxon," is a critical activation step. Oxons are substantially more potent inhibitors of AChE than their parent compounds.[2] While phenthoate oxon is a major metabolite formed during photolysis on surfaces and in biological systems, its relevance within the soil compartment is questionable.[3][4] Numerous soil residue studies have reported that phenthoate oxon is either not detected or found only in trace amounts.[3] This guide will elucidate the scientific basis for this observation.

Primary Degradation Pathways of Phenthoate in Soil

The dissipation of phenthoate in soil is primarily a biological process, heavily influenced by the presence of soil microorganisms and enzymes. The main routes of transformation are enzymatic hydrolysis and, to a much lesser extent, oxidation.

The Dominant Pathway: Enzymatic Hydrolysis

The principal mechanism for phenthoate degradation in soil is the rapid hydrolysis of the carboethoxy moiety to form phenthoate acid .[3][5] This reaction is mediated by heat-labile, extracellular soil enzymes, indicating that the process is not solely dependent on intracellular microbial metabolism.[5]

-

Causality: The rapid enzymatic cleavage of the ester bond is kinetically favored in moist soil environments over the oxidation of the P=S group. This explains why phenthoate acid is consistently observed as the major initial degradation product, while the oxon is not.[3][5]

This degradation occurs swiftly under both aerobic and anaerobic conditions, although the subsequent fate of phenthoate acid differs.[5]

-

Under aerobic conditions , soil microorganisms extensively degrade phenthoate acid, ultimately leading to mineralization into carbon dioxide (CO2).[3][5]

-

Under anaerobic conditions , or at very high pesticide concentrations, the degradation of phenthoate acid is significantly slower and proceeds via first-order kinetics.[5]

The Minor Pathway: Oxidation to Phenthoate Oxon

The conversion of phenthoate to phenthoate oxon involves the oxidative desulfuration of the P=S bond to a P=O bond. While this is a common reaction for organophosphates, in the soil environment, it is not a significant pathway for phenthoate.

-

Photodegradation: Phenthoate oxon has been identified as a major product when phenthoate is exposed to sunlight on inert surfaces like glass plates.[3][4] This suggests that phenthoate deposited on foliage or other surfaces may convert to the oxon, which could then be deposited onto the soil. However, once in the soil matrix, the lack of light and the rapid rate of hydrolysis prevent significant accumulation.

-

Microbial Oxidation: While some soil microbes possess the enzymatic machinery to perform this oxidation, the rate is far slower than the enzymatic hydrolysis to phenthoate acid.

The following diagram illustrates the primary degradation pathways of phenthoate in the soil environment.

Caption: Primary degradation pathways of phenthoate in soil.

Phenthoate Half-Life and Influencing Factors

The half-life (DT50) of a pesticide is the time it takes for 50% of the initial applied amount to degrade.[6] For phenthoate, this value is highly variable and depends on a combination of soil properties and environmental conditions.

Key Environmental Factors

Several interacting factors control the rate of phenthoate degradation:

-

Soil Moisture: This is a critical factor. Adequate moisture is essential for the microbial and enzymatic activity that drives degradation.[7] Phenthoate is relatively persistent under dry soil conditions.[3][8]

-

Temperature: Higher temperatures generally increase the rate of chemical reactions and microbial metabolism, thus accelerating pesticide degradation.[7]

-

Soil Type and Organic Matter: While soil type appears to be of secondary importance compared to moisture and temperature, properties like organic carbon content can influence pesticide sorption and bioavailability, thereby affecting degradation rates.[3][9][10]

-

pH: Chemical hydrolysis is influenced by pH. Phenthoate is more stable in acidic to neutral conditions and hydrolyzes more rapidly in alkaline environments. In aqueous solutions, its half-life is approximately 12 days at a pH of 8.0.[3][8]

Summary of Reported Half-Life Values

The reported half-life of phenthoate in soil varies widely, reflecting the diverse conditions under which it has been studied.

| Condition | Half-Life (DT50) | Soil Type | Reference |

| Laboratory, 25°C, Dark | 3.2 days (77 hours) | Not specified | [11] |

| Various moist soils (silty clay loam, clay, sandy loam) | < 10 days (for 50% degradation) | Various | [8] |

| Dry fine sandy loam | > 75 days (for 62% remaining) | Fine sandy loam | [8] |

| Typical aerobic soil | 35 days | Not specified | [1] |

| Upland and submerged soil | ≤ 1 day | Not specified | [12] |

This table highlights the critical impact of environmental conditions, particularly moisture, on the persistence of phenthoate.

Methodologies for Soil Fate and Residue Analysis

To accurately determine the environmental fate and half-life of phenthoate and its potential degradates like phenthoate oxon, robust and validated experimental protocols are essential.

Protocol: Aerobic Soil Degradation Study

This protocol outlines a typical laboratory experiment to determine the degradation rate and half-life of phenthoate in soil.

Objective: To quantify the rate of phenthoate degradation in soil under controlled aerobic conditions and identify major metabolites.

Methodology:

-

Soil Collection and Preparation:

-

Collect fresh surface soil (0-15 cm) from a site with no history of phenthoate use.[13]

-

Sieve the soil (e.g., through a 2-mm mesh) to remove stones and debris and ensure homogeneity.

-

Characterize the soil for key properties: texture (% sand, silt, clay), pH, organic carbon content, and microbial biomass.

-

Rationale: Soil properties are critical variables that influence degradation rates; full characterization is necessary for data interpretation and reproducibility.[14]

-

-

Pesticide Application:

-

Use radiolabeled phenthoate (e.g., ¹⁴C-ring labeled) to facilitate tracking of the parent compound and its transformation products.[5]

-

Prepare a stock solution of the pesticide in a suitable solvent.

-

Apply the solution to the soil to achieve a final concentration relevant to agricultural application rates. Distribute evenly and mix thoroughly.

-

-

Incubation:

-

Place known quantities of the treated soil into incubation vessels (e.g., biometer flasks).

-

Adjust soil moisture to 50-60% of its maximum water-holding capacity.[3]

-

Incubate in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.[11]

-

Maintain aerobic conditions by ensuring continuous, humidified airflow. Include traps (e.g., KOH solution) to capture any evolved ¹⁴CO₂, which indicates mineralization.

-

-

Sampling and Analysis:

-

Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

Store samples at -20°C prior to analysis to halt further degradation.[15]

-

-

Data Interpretation:

-

Plot the concentration of the parent phenthoate against time.

-

Calculate the degradation rate constant (k) and the half-life (DT50) using first-order kinetics (ln(Cₜ) = ln(C₀) - kt).

-

Caption: Workflow for a soil degradation and half-life study.

Protocol: Soil Residue Analysis

Objective: To extract and quantify phenthoate and its metabolites (phenthoate acid, phenthoate oxon) from soil samples.

Methodology:

-

Extraction:

-

Extract a subsample of soil (e.g., 20 g) with an appropriate organic solvent system. Common choices include acetonitrile or acetone, often mixed with water or dichloromethane.[15][16]

-

Use a technique like shaking, sonication, or accelerated solvent extraction (ASE) to ensure efficient recovery.[17]

-

Rationale: The choice of solvent is crucial for efficiently partitioning the analytes from the complex soil matrix.

-

-

Cleanup:

-

The raw extract will contain many co-extracted soil components that can interfere with analysis.

-

Cleanup is essential for removing these interferences. Techniques include solid-phase extraction (SPE) or gel permeation chromatography (GPC).[16]

-

Rationale: A clean extract prevents matrix effects, improves chromatographic performance, and protects the analytical instrument, leading to more accurate and reliable quantification.

-

-

Instrumental Analysis:

-

Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) is a traditional and effective method for organophosphate pesticides containing sulfur and phosphorus.[15][16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard, offering high sensitivity, selectivity, and the ability to analyze a wide range of parent compounds and their metabolites simultaneously.[11][17] It is highly suitable for confirming the presence or absence of phenthoate oxon.

-

Conclusion

The environmental fate of phenthoate in soil is characterized by rapid degradation, primarily driven by enzymatic hydrolysis. The resulting main metabolite is phenthoate acid, which is subsequently mineralized by soil microorganisms under aerobic conditions. The more toxic metabolite, phenthoate oxon, is not a significant or persistent residue in the soil matrix because its formation via oxidation is kinetically outcompeted by the hydrolysis of the parent compound. Phenthoate's half-life in soil is highly dependent on environmental conditions, with persistence being a concern only in dry and/or cold environments where microbial and enzymatic activity is limited. Accurate risk assessment must therefore prioritize the fate and effects of the parent compound and phenthoate acid in the soil environment, rather than the transient oxon analog.

References

-

Inchem.org. (n.d.). 531. Phenthoate (Pesticide residues in food: 1980 evaluations). Retrieved from [Link]

-

Iwata, Y., Ittig, M., & Gunther, F. A. (1977). Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (phenthoate) in soil. Archives of Environmental Contamination and Toxicology, 6(1), 1-21. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenthoate. PubChem. Retrieved from [Link]

-

MDPI. (2025). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Phenthoate (Ref: OMS 1075). Retrieved from [Link]

-

ResearchGate. (n.d.). Factors Influencing Degradation of Pesticides in Soil. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fate of Pesticides in Soils: Toward an Integrated Approach of Influential Factors. Retrieved from [Link]

-

The Korean Society of Pesticide Science. (n.d.). Dissipation Characteristics of Insecticide Phenthoate in Minor Crop Millet during Cultivation. The Korean Journal of Pesticide Science. Retrieved from [Link]

-

MDPI. (2025). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Retrieved from [Link]

-

Springer. (n.d.). Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment. Environmental Science and Pollution Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment. PMC. Retrieved from [Link]

-

ACS Publications. (1983). Residues of phenthoate (Cidial) and its oxon on grapefruit, lemons, oranges, their fractionated products, and soil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PubMed. (2007). Factors influencing degradation of pesticides in soil. Retrieved from [Link]

-

PubMed. (1983). Residues of phenthoate (Cidial) and its oxon on grapefruit, lemons, oranges, their fractionated products, and soil. Retrieved from [Link]

-

Coromandel International Ltd. (n.d.). TECHNICAL DATA SHEET PHENTHOATE TECHNICAL 92% Min. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory Determination of Organophosphate Pesticides. Retrieved from [Link]

-

ACS Publications. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Utah State University. (n.d.). Pesticide Adsorption and Half-life. DigitalCommons@USU. Retrieved from [Link]

-

PubMed. (1976). Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (phenthoate) in citrus, water, and upon exposure to air and sunlight. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]

Sources

- 1. Phenthoate (Ref: OMS 1075) [sitem.herts.ac.uk]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 531. Phenthoate (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 4. Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (phenthoate) in citrus, water, and upon exposure to air and sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (phenthoate) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Phenthoate | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Factors influencing degradation of pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. coromandel.biz [coromandel.biz]

- 13. d-nb.info [d-nb.info]

- 14. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. pubs.acs.org [pubs.acs.org]

Phenthoate oxon structure-activity relationship (SAR) analysis

Topic: Phenthoate Oxon Structure-Activity Relationship (SAR) Analysis Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals, Toxicologists

Executive Summary

Phenthoate oxon (O,O-dimethyl S-α-ethoxycarbonylbenzyl phosphorothioate) represents the bioactivated, anticholinesterase metabolite of the organophosphate insecticide phenthoate. Unlike its parent thion analog, which possesses weak inhibitory capacity, the oxon variant exhibits high-affinity phosphorylation of the serine hydroxyl group within the acetylcholinesterase (AChE) active site.

This technical guide analyzes the Structure-Activity Relationship (SAR) of phenthoate oxon, dissecting the molecular determinants of its potency—specifically the critical role of the P=O moiety, the steric and hydrophobic contributions of the

Chemical Architecture & Properties[1][2]

To understand the SAR, we must first isolate the active pharmacophore. Phenthoate is a pro-pesticide ; it is biologically inert until desulfurated.[1]

1.1 Structural Comparison

| Feature | Phenthoate (Parent) | Phenthoate Oxon (Active Metabolite) |

| CAS RN | 2597-03-7 | 3690-28-6 |

| Phosphoryl Center | Thion (P=S) | Oxon (P=O) |

| Electrophilicity | Low (Soft Electrophile) | High (Hard Electrophile) |

| AChE Potency | Negligible ( | Potent ( |

| Leaving Group |

1.2 Stereochemistry

Phenthoate oxon possesses a chiral center at the

-

(R)-Phenthoate Oxon: Fits optimally into the AChE acyl pocket, facilitating

stacking interactions.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

(S)-Phenthoate Oxon: Steric clash reduces binding affinity.[1]

Structure-Activity Relationship (SAR) Analysis

The potency of phenthoate oxon is defined by three structural domains: the Phosphoryl Warhead , the Leaving Group , and the Alkoxy Ligands .

2.1 The Phosphoryl Warhead (P=O vs. P=S)

The conversion of P=S to P=O is the single most critical SAR determinant.

-

Mechanism: The oxygen atom in the P=O bond is highly electronegative, creating a strong partial positive charge (

) on the phosphorus atom. This makes the phosphorus a "hard" electrophile, perfectly matched to attack the "hard" nucleophile (Serine-203 hydroxyl) in the AChE catalytic triad. -

Contrast: The sulfur in P=S is less electronegative and larger (soft), resulting in a weaker dipole and poor electrophilic attack on the serine residue.

2.2 The Leaving Group (

-ethoxycarbonylbenzyl)

The leaving group dictates affinity (

-

Hydrophobic Interaction: The phenyl ring of the leaving group engages in

stacking interactions with aromatic residues (specifically Trp86 and Tyr337 ) in the choline-binding site (anionic subsite) of AChE. -

Steric Fit: The

-ethoxycarbonyl chain extends into the acyl pocket. Bulky substitutions here can hinder binding, but the ethyl ester provides an optimal balance of lipophilicity and size.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Enantioselectivity: Experimental data indicates the (R)-isomer has a bioaffinity (

) of approximatelyngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2.3 Alkoxy Ligands (O,O-Dimethyl)

-

Steric Access: The small methyl groups allow the inhibitor to penetrate the narrow active site gorge of AChE more easily than diethyl analogs (e.g., parathion).

-

Aging: Dimethyl phosphorylated AChE typically "ages" (dealkylation) faster than diethyl analogs, potentially making reactivation by oximes (e.g., 2-PAM) more time-sensitive.[1]

Visualizing the SAR & Mechanism

The following diagram maps the structural components to their pharmacological function.

Figure 1: Structural dissection of Phenthoate Oxon interactions. The P=O moiety drives toxicity, while the chiral leaving group determines binding affinity via hydrophobic stacking.

Metabolic Bioactivation & Detoxification Pathways[1]

Phenthoate oxon concentration in vivo is a dynamic equilibrium between CYP450 activation and Carboxylesterase (CE) detoxification.[1]

4.1 The "Lethal Synthesis" (Bioactivation)

-

Enzymes: CYP2B6, CYP2C19 (Human); CYP2B (Rat).[1]

-

Reaction: Oxidative desulfuration.[1] The P=S bond is oxidized to a phospho-oxythiirane intermediate, which spontaneously rearranges to P=O, releasing atomic sulfur (which can inhibit the CYP itself).

4.2 The "Safety Valve" (Detoxification)

-

Enzymes: Carboxylesterases (CE).[1]

-

Reaction: Hydrolysis of the ethyl ester on the leaving group.

-

Result: Formation of Phenthoate Acid.[1] This metabolite is anionic at physiological pH, preventing it from binding to the AChE active site and rendering it non-toxic.

-

Significance: Mammals possess high levels of serum CE, providing a "sink" for phenthoate. Insects lack this specific high-capacity buffer, conferring selective toxicity .[1]

Figure 2: The metabolic fate of Phenthoate. Toxicity depends on the ratio of Activation (Red) to Detoxification (Green).

Experimental Protocols

To validate the SAR and kinetic parameters, the following protocols are standard.

5.1 Modified Ellman’s Assay for Kinetic Constants (

)

This protocol measures the bimolecular rate constant of inhibition.

Reagents:

-

Enzyme: Recombinant Human AChE (rhAChE) or Electric Eel AChE.[1]

-

Substrate: Acetylthiocholine iodide (ATCh).[1]

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

-

Inhibitor: Synthesized Phenthoate Oxon (Must be >98% purity; avoid parent phenthoate contamination).[1]

Workflow:

-

Preparation: Dissolve Phenthoate Oxon in acetonitrile (stock). Prepare serial dilutions (

M to -

Incubation: Mix 20

L of enzyme solution with 20 -

Reaction: Add 200

L of DTNB/ATCh master mix. -

Measurement: Monitor absorbance at 412 nm immediately.

-

Calculation: Plot

vs. time to getngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

5.2 Enantiomeric Separation (Chiral HPLC)

To test enantioselectivity, the racemate must be resolved.[3]

-

Column: Chiralcel OJ-H or equivalent cellulose-based column.[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

-

Detection: UV at 230 nm.[1]

-

Validation: Confirm optical rotation via polarimetry before biological assay.

Quantitative Data Summary

The following data highlights the critical differences in potency driven by structure and chirality.

| Compound | Configuration | Target | Affinity Constant ( | Relative Potency |

| Phenthoate (Parent) | Racemic | AChE | Negligible | < 0.1% |

| Phenthoate Oxon | (R)-Isomer | AChE | 100% (Reference) | |

| Phenthoate Oxon | (S)-Isomer | AChE | ~30% | |

| Phenthoate Oxon | Racemic | AChE | ~ | ~67% |

Note: Data derived from inhibition studies on AChE, reflecting the higher affinity of the R-isomer.[2]

References

-

Elucidating the potential neurotoxicity of chiral phenthoate: Molecular insight from experimental and computational studies. Source: Chemosphere (2020) URL:[2][Link]

-

Phenthoate Oxon - PubChem Compound Summary. Source: National Center for Biotechnology Information URL:[1][Link][1]

-

Bioactivation and detoxification of organophosphorus pesticides. Source: Journal of Toxicology and Environmental Health URL:[Link]

-

Interaction Kinetics of Oximes with Native, Phosphylated and Aged Human Acetylcholinesterase. Source: Chemico-Biological Interactions URL:[Link][1]

-

Phenthoate - NIST Chemistry WebBook. Source: National Institute of Standards and Technology URL:[1][Link][1]

Sources

- 1. Ethyl alpha-((dimethoxyphosphinyl)thio)benzeneacetate | C12H17O5PS | CID 19398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elucidating the potential neurotoxicity of chiral phenthoate: Molecular insight from experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Potent OXE-R Antagonists: Assignment of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determination of Phenthoate Oxon in Water Samples Using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Application Note

Abstract

This application note presents a robust and sensitive method for the determination of phenthoate oxon, the active metabolite of the organophosphate pesticide phenthoate, in various water matrices. The methodology utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This approach offers high-resolution, accurate mass data, enabling confident identification and accurate quantification of phenthoate oxon at trace levels, which is critical for environmental monitoring and human health risk assessment.

Introduction

Phenthoate is a non-systemic organophosphate insecticide and acaricide used in agriculture.[1] In the environment and within biological systems, phenthoate is metabolized to its more toxic oxygen analog, phenthoate oxon.[2] Phenthoate oxon is a potent cholinesterase inhibitor, posing a significant risk to non-target organisms, including humans.[3] Given its potential toxicity and the widespread use of its parent compound, monitoring for the presence of phenthoate oxon in water sources is of paramount importance for ensuring public health and environmental safety.[3]

Traditional analytical methods for pesticide residue analysis can be challenging due to the complexity of environmental matrices and the low concentration of target analytes. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has emerged as a powerful tool for environmental analysis.[4] Its high-resolution and accurate mass capabilities allow for the confident identification of compounds based on their elemental composition, while its sensitivity enables the detection of trace-level contaminants.[5] This application note provides a detailed protocol for the extraction, detection, and quantification of phenthoate oxon in water samples using SPE and LC-QTOF-MS.

Experimental

Materials and Reagents

-

Standards: Phenthoate oxon certified reference material (purity >98%) was obtained from a reputable supplier. A stock solution (100 µg/mL) was prepared in methanol and stored at -20°C. Working standards were prepared by serial dilution of the stock solution in methanol.

-

Solvents: All solvents used (methanol, acetonitrile, ethyl acetate, dichloromethane, and water) were HPLC or LC-MS grade.

-

Reagents: Formic acid (LC-MS grade) and ammonium formate (LC-MS grade) were used for mobile phase preparation. Anhydrous sodium sulfate (ACS grade) was used for drying organic extracts.

-

Solid-Phase Extraction (SPE) Cartridges: Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL) were used for sample extraction. The choice of sorbent may be optimized based on the specific water matrix.[6]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to concentrate the analyte of interest and remove matrix interferences. SPE is a widely adopted technique for the extraction of pesticides from water samples.

Protocol:

-

Sample Filtration: Water samples (500 mL) were filtered through a 0.45 µm glass fiber filter to remove suspended solids.

-

Cartridge Conditioning: The SPE cartridge was conditioned sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. The cartridge was not allowed to dry between conditioning steps.

-

Sample Loading: The filtered water sample (500 mL) was passed through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Washing: After loading, the cartridge was washed with 5 mL of deionized water to remove any remaining interfering substances.

-

Cartridge Drying: The cartridge was dried under a gentle stream of nitrogen for 20 minutes to remove residual water.

-

Elution: Phenthoate oxon was eluted from the cartridge with two 4 mL aliquots of ethyl acetate.

-

Drying and Reconstitution: The eluate was passed through a small column containing anhydrous sodium sulfate to remove any remaining water. The dried eluate was then evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 1 mL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid) and transferred to an autosampler vial for LC-QTOF-MS analysis.

Diagram of the Solid-Phase Extraction (SPE) Workflow:

Caption: Workflow for the extraction of phenthoate oxon from water samples.

LC-QTOF-MS Analysis

The analysis was performed on a high-resolution quadrupole time-of-flight mass spectrometer coupled to a liquid chromatography system.

Table 1: LC-QTOF-MS Operating Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Mass Range | m/z 100-1000 |

| Acquisition Mode | Targeted MS/MS and Full Scan |

| Collision Energy | Optimized for phenthoate oxon (e.g., 10, 20, 40 eV for fragmentation) |

| Data Acquisition | High-resolution, accurate mass data acquisition |

Results and Discussion

Method Validation

The analytical method was validated according to established guidelines to ensure its reliability and accuracy.[1] The validation parameters included linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 2: Method Validation Parameters for Phenthoate Oxon

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Accuracy (Recovery) | 85-110% |

| Precision (RSD) | < 15% |

The method demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level analysis of phenthoate oxon in water. The accuracy and precision were within acceptable limits, demonstrating the robustness and reliability of the method.

Identification and Quantification of Phenthoate Oxon

The identification of phenthoate oxon was based on its accurate mass and retention time. The high-resolution capabilities of the QTOF-MS allowed for the determination of the elemental composition of the molecular ion, providing a high degree of confidence in the identification. For confirmation, the fragmentation pattern of phenthoate oxon obtained through targeted MS/MS was compared with that of a certified reference standard.

Table 3: Mass Spectrometric Data for Phenthoate Oxon

| Analyte | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Measured) | Mass Error (ppm) |

| Phenthoate Oxon | C₁₂H₁₇O₅PS | 305.0610 | 305.0615 | < 2 |

The quantification of phenthoate oxon was performed using an external calibration curve generated from the analysis of working standards. The concentration of phenthoate oxon in the water samples was calculated based on the peak area of the analyte.

Diagram of the Analytical Workflow and Data Analysis:

Caption: Overview of the LC-QTOF-MS analytical and data processing workflow.

Conclusion

This application note describes a highly sensitive and selective method for the determination of phenthoate oxon in water samples using SPE and LC-QTOF-MS. The method provides reliable and accurate results, making it a valuable tool for environmental monitoring programs and regulatory laboratories. The high-resolution and accurate mass capabilities of the QTOF-MS instrument ensure confident identification of the target analyte, even in complex matrices. The developed protocol can be readily implemented in laboratories equipped with LC-QTOF-MS instrumentation for the routine analysis of phenthoate oxon and other organophosphate pesticide metabolites in water.

References

-

Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific Information System. (n.d.). Waters Corporation. Retrieved from [Link]

-

Hernández, F., Sancho, J. V., & Pozo, Ó. J. (2006). Liquid chromatography-time-of-flight mass spectrometry for the analysis of pesticides in water and food. Mass Spectrometry Reviews, 25(6), 866–880. Retrieved from [Link]

-

Klašnja, M., et al. (2022). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection. (2020). Journal of Chromatography A, 1626, 461346. Retrieved from [Link]

-

Sampling of pesticides in water using solid-phase extraction. (n.d.). SLU. Retrieved from [Link]

-

Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). Hampton Roads Sanitation District. Retrieved from [Link]

-

Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. (2024). USGS Publications Warehouse. Retrieved from [Link]

-

Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. (n.d.). Agilent. Retrieved from [Link]

-

Quantifying Pesticide Contamination in Water with LC-Mass Spectrometry. (2019). Technology Networks. Retrieved from [Link]

-

LC-QTOF-MS method for the analysis of residual pharmaceuticals in wastewater: application to a comparative multiresidue trace analysis between spring and winter water. (2014). Analytical Methods, 6(17). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Forensic Tracing of Unknown Compounds at the Human– Environment Interface: An All-in-One LC–HRMS Strategy Guided by. (n.d.). ChemRxiv. Retrieved from [Link]

-

Determination of organophosphorus pesticides and their transformation products in river waters by automated on-line solid-phase extraction followed by thermospray liquid chromatography-mass spectrometry. (1995). Journal of Chromatography A, 703(1-2), 81–93. Retrieved from [Link]

-

Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. (2025). Environmental Science & Technology. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2020). Environmental Science & Technology. Retrieved from [Link]

-

LC-QTOF-MS method for the analysis of residual pharmaceuticals in wastewater: Application to a comparative multiresidue trace analysis between spring and winter water. (2014). Analytical Methods, 6(17). Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

Acute toxicity of Phenthoate (50% EC) on survival and behavioral pattern of freshwater fish Labeo rohita (Hamilton, 1822). (2015). International Journal of Fisheries and Aquatic Studies, 2(6), 392-396. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Determination of organophosphorus pesticides and their transformation products in river waters by automated on-line solid-phase extraction followed by thermospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. analecta.hu [analecta.hu]

- 6. stud.epsilon.slu.se [stud.epsilon.slu.se]

Application Notes & Protocols: Rapid Detection of Phenthoate Oxon Using Advanced Biosensor Platforms

Introduction: The Imperative for Rapid Phenthoate Oxon Detection

Phenthoate is a non-systemic organophosphate (OP) insecticide and acaricide used to control a wide range of agricultural pests on crops such as citrus, cotton, and vegetables.[1][2] Like other organophosphates, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] In the environment and within organisms, the parent compound, phenthoate, is metabolized to its more potent and toxic "oxon" form, phenthoate oxon.[4] This oxon analog is a significantly more powerful inhibitor of AChE.[5]

The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing a state of cholinergic crisis characterized by symptoms like tremors, convulsions, respiratory failure, and potentially death.[6][7] Given the high acute toxicity of phenthoate and its oxon form to humans and non-target organisms,[8][9] there is a critical need for rapid, sensitive, and field-deployable methods for its detection in food and environmental samples.[10][11] Traditional analytical methods like gas or liquid chromatography are accurate but are often time-consuming, costly, and require laboratory settings, making them unsuitable for on-site screening.[10]

Biosensors, particularly those based on the principle of AChE inhibition, offer a compelling alternative, providing high sensitivity, rapid response times, and portability.[7][12] This document provides detailed application notes and protocols for two distinct biosensor platforms for the rapid detection of phenthoate oxon: an electrochemical biosensor and a colorimetric nanozyme-based biosensor.

Principle of Detection: Acetylcholinesterase (AChE) Inhibition

The core principle behind these biosensor applications is the specific and potent inhibition of the enzyme acetylcholinesterase (AChE) by phenthoate oxon. Organophosphates, including phenthoate oxon, act as irreversible or quasi-irreversible inhibitors by phosphorylating a critical serine residue within the active site of the AChE enzyme.[6][13][14]

This covalent modification renders the enzyme non-functional, preventing it from hydrolyzing its natural substrate, acetylcholine (ACh), into choline and acetate.[6][13] The biosensor systems described herein are designed to measure the activity of AChE. In the absence of inhibitors, the enzyme is fully active. In the presence of phenthoate oxon, the enzyme's activity is reduced in a concentration-dependent manner. By quantifying this decrease in enzymatic activity, the concentration of the inhibitor can be accurately determined.[7]

Diagram 1: Mechanism of AChE Inhibition by Phenthoate Oxon

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by phenthoate oxon.

Application Note 1: Electrochemical Biosensor for Phenthoate Oxon

Electrochemical biosensors offer high sensitivity, rapid analysis, and the potential for miniaturization, making them ideal for on-site detection.[15][16] This protocol describes the fabrication and use of a disposable screen-printed carbon electrode (SPCE) modified with a nanocomposite to enhance conductivity and enzyme loading for the amperometric detection of phenthoate oxon.

Causality Behind Experimental Choices

-

Nanocomposite Modifier (Graphene/Ti₃C₂Tₓ MXene): A glassy carbon electrode (GCE) or SPCE is modified with a nanocomposite like graphene (GR) and transition metal carbides (MXenes) to significantly increase the electrode's surface area and electrical conductivity.[17] This enhanced surface allows for a higher loading of the AChE enzyme and facilitates more efficient electron transfer, leading to a stronger, more stable signal and a lower limit of detection.[16][17]

-

Enzyme Immobilization: AChE is immobilized onto the modified electrode surface. Covalent cross-linking with glutaraldehyde is a robust method that forms stable bonds between the enzyme and the electrode matrix, preventing leaching and ensuring sensor stability over time.[16]

-

Substrate (Acetylthiocholine): Acetylthiocholine (ATCh) is used as the substrate instead of the natural acetylcholine. The enzymatic hydrolysis of ATCh produces thiocholine, which is electrochemically active and can be easily oxidized at the electrode surface, generating a measurable current. This current is directly proportional to the AChE activity.[16]

Experimental Protocol

1. Materials and Reagents:

-

Screen-Printed Carbon Electrodes (SPCEs)

-

Graphene (GR) and Ti₃C₂Tₓ MXene quantum dots (or similar nanocomposite)

-

Chitosan (CS) solution (1% in acetic acid)

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine chloride (ATCh)

-

Phenthoate Oxon standard

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Glutaraldehyde (2.5% solution)

-

Potentiostat/Galvanostat electrochemical workstation

2. Electrode Modification and Enzyme Immobilization Workflow:

-

Prepare Nanocomposite Dispersion: Disperse GR and Ti₃C₂Tₓ MXene in a chitosan solution via ultrasonication to form a stable nanocomposite ink (e.g., AChE/Ti₃C₂Tₓ-CS/GR).

-

Electrode Coating: Drop-cast a small volume (e.g., 5 µL) of the nanocomposite ink onto the working area of the SPCE. Allow it to dry completely at room temperature. This layer enhances conductivity and provides a biocompatible matrix for the enzyme.

-

Enzyme Immobilization: Apply a solution of AChE (e.g., 5 µL of 1 mg/mL) onto the modified electrode surface.

-

Cross-linking: Expose the electrode to glutaraldehyde vapor in a sealed container for 20-30 minutes. This step covalently cross-links the AChE to the chitosan matrix, ensuring its stability.

-

Rinsing: Gently rinse the electrode with PBS buffer to remove any unbound enzyme and glutaraldehyde.

-

Storage: Store the modified electrodes at 4°C in a humid chamber when not in use.

3. Electrochemical Detection Protocol:

-

Baseline Measurement: Using an electrochemical technique like Differential Pulse Voltammetry (DPV), record the baseline current response of the biosensor in PBS buffer containing a fixed concentration of the substrate, ATCh (e.g., 1 mM). The oxidation of thiocholine (produced by active AChE) will generate a distinct current peak.

-

Inhibition Step: Incubate the biosensor in the sample solution (e.g., water sample, diluted food extract) suspected of containing phenthoate oxon for a fixed period (e.g., 10-15 minutes). This allows the inhibitor to bind to and inactivate the AChE.

-

Post-Inhibition Measurement: After incubation, rinse the electrode with PBS and immediately record the DPV signal again in the ATCh solution.

-

Data Analysis: Calculate the percentage of inhibition using the formula:

-

Inhibition (%) = [(I₀ - I₁) / I₀] x 100

-

Where I₀ is the peak current before incubation (baseline) and I₁ is the peak current after incubation with the sample.

-

-

Quantification: Correlate the inhibition percentage to the concentration of phenthoate oxon using a calibration curve prepared with known standards.

Diagram 2: Workflow for Electrochemical Biosensor

Caption: Step-by-step workflow for phenthoate oxon detection.

Application Note 2: Colorimetric Nanozyme Biosensor for Phenthoate Oxon

Colorimetric assays are highly advantageous for field applications as they can often be read by the naked eye or with simple instrumentation like a smartphone camera or a plate reader.[18] This protocol utilizes gold nanoparticles (AuNPs) which possess intrinsic peroxidase-like activity (termed "nanozymes") for a simple, visual detection method.[19][20]

Causality Behind Experimental Choices

-

Gold Nanoparticle (AuNP) Nanozyme: Cysteamine-capped AuNPs act as a nanozyme, capable of catalyzing the oxidation of a chromogenic substrate like 3,3’,5,5’-tetramethylbenzidine (TMB) to produce a distinct blue color.[18][19] This reaction provides the visual signal for the assay.

-

AChE-Mediated Aggregation: In the absence of an inhibitor, AChE hydrolyzes acetylcholine (ACh) to produce choline. Choline can induce the aggregation of the AuNPs.[19] Aggregated AuNPs have significantly reduced nanozyme activity, resulting in a weak or absent blue color when TMB is added.

-

Inhibition Prevents Aggregation: When phenthoate oxon is present, it inhibits AChE. Consequently, little to no choline is produced. The AuNPs remain dispersed and retain their high nanozyme activity.[19] When TMB is added, a strong blue color develops, indicating the presence of the inhibitor. The color intensity is proportional to the concentration of phenthoate oxon.

Experimental Protocol

1. Materials and Reagents:

-

Cysteamine-capped Gold Nanoparticles (C-AuNPs) solution (~13 nm diameter)[18]

-

Acetylcholinesterase (AChE)

-

Acetylcholine chloride (ACh)

-

Phenthoate Oxon standard

-

3,3’,5,5’-tetramethylbenzidine (TMB) solution

-

Phosphate Buffer (PB), pH 7.0

-

96-well microplate

-

Microplate reader (optional, for quantification)

2. Colorimetric Detection Protocol:

-

Reaction Setup: In separate wells of a 96-well microplate, add the following in order:

-

Phosphate Buffer

-

AChE solution

-

Sample or Phenthoate Oxon standard of varying concentrations.

-

-

Inhibition Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the AChE.

-

Substrate Addition: Add the ACh solution to each well. Incubate for another 20 minutes at 37°C. In wells without inhibitor, ACh will be hydrolyzed to choline.

-

Nanozyme Reaction: Add the C-AuNPs solution to each well, followed by the TMB solution.

-

Signal Development: Allow the color to develop for 5-10 minutes at room temperature.

-

Data Analysis:

-

Visual: Observe the color change. A strong blue color indicates high inhibition (high concentration of phenthoate oxon), while a colorless or faintly colored solution indicates low or no inhibition.

-